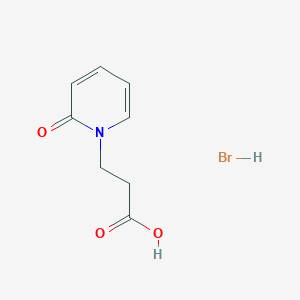
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide
Übersicht
Beschreibung
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide is an organic compound that belongs to the class of amides This compound features a butanamide backbone with a 4-amino-2-methylphenyl group and a 2-methylphenoxy group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting a carboxylic acid derivative (such as an acid chloride or ester) with an amine. In this case, the carboxylic acid derivative would be 2-(2-methylphenoxy)butanoic acid or its derivative, and the amine would be 4-amino-2-methylphenylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent (such as EDCI or DCC) and a base (such as triethylamine) to facilitate the formation of the amide bond. The reaction is typically performed in an organic solvent like dichloromethane or DMF at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, more efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction might yield different amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-butanamide: Similar structure but with a chlorine atom instead of a methyl group.
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-butanamide: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and phenoxy groups can provide a balance of hydrophilic and hydrophobic properties, potentially enhancing its interaction with biological targets.
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-16(22-17-8-6-5-7-12(17)2)18(21)20-15-10-9-14(19)11-13(15)3/h5-11,16H,4,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMIDIXJFFUBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)N)C)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389821.png)
![2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389822.png)
![2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide](/img/structure/B1389824.png)
![3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389827.png)
![2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389828.png)
![3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389829.png)

![Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389835.png)
![2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide](/img/structure/B1389836.png)
![2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389837.png)
![4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide](/img/structure/B1389840.png)


![Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1389843.png)
